molecular formula C13H17NO3 B2626356 2-(Morpholin-4-yl)-3-phenylpropanoic acid CAS No. 41998-40-7

2-(Morpholin-4-yl)-3-phenylpropanoic acid

Cat. No.: B2626356
CAS No.: 41998-40-7
M. Wt: 235.283
InChI Key: BTTLNLDCDUTMQI-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-3-phenylpropanoic acid (CAS 41998-40-7) is a high-purity β-arylaliphatic acid building block of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring conjugated with a 3-phenylpropanoic acid (hydrocinnamic acid) scaffold, a structure known for its diverse pharmacological potential and utility as a synthetic intermediate . This chemical serves as a crucial precursor in advanced research areas, particularly in the synthesis of novel carboranyl-containing derivatives investigated for Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer . The morpholine and phenylpropanoic acid motifs are privileged structures in drug design, often associated with improved solubility and target binding. Researchers value this compound for developing new molecular entities, where its carboxylic acid and tertiary amine groups allow for further functionalization and salt formation to enhance water solubility for biological testing . The product is supplied with a purity of 97% and is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTLNLDCDUTMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches for 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Total Synthesis Approaches to 2-(Morpholin-4-yl)-3-phenylpropanoic Acid

The total synthesis of this compound can be envisioned through several strategic disconnections. The most logical approaches involve the formation of the C-N bond between the morpholine (B109124) moiety and the 3-phenylpropanoic acid backbone. Key strategies include nucleophilic substitution reactions and reductive amination protocols.

Exploration of Precursor Development and Coupling Reactions

The development of suitable precursors is critical for an efficient synthesis. Two primary retrosynthetic pathways guide the choice of starting materials and coupling strategies.

Pathway A: Nucleophilic Substitution

This approach involves the reaction of morpholine with a 3-phenylpropanoic acid derivative bearing a suitable leaving group at the C-2 position. A prime precursor for this strategy is 2-bromo-3-phenylpropanoic acid. This halo-acid can be synthesized from readily available starting materials such as trans-cinnamic acid through bromination murov.inforesearchgate.net or from L-phenylalanine via a diazotization/bromination reaction, which proceeds with retention of configuration. acs.orgresearchgate.net

The key coupling step is the SN2 reaction between 2-bromo-3-phenylpropanoic acid and morpholine. This reaction installs the morpholine ring at the alpha-position, displacing the bromide to form the target compound. The reaction is typically carried out in the presence of a base to neutralize the HBr generated.

Pathway B: Reductive Amination

An alternative strategy is the reductive amination of a keto-acid precursor, phenylpyruvic acid, with morpholine. researchgate.net This reaction proceeds via the initial formation of an enamine or iminium ion intermediate upon condensation of the ketone with morpholine. Subsequent reduction of this intermediate yields the desired this compound. This method is a powerful tool for C-N bond formation and has been applied to the synthesis of various amines and their derivatives. nih.govnih.gov The reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Pd/C) or hydride reagents. researchgate.net

The following table summarizes the key precursors for these synthetic pathways.

Synthetic PathwayKey Precursor 1Key Precursor 2Coupling Reaction Type
Nucleophilic Substitution 2-Bromo-3-phenylpropanoic acidMorpholineSN2 Nucleophilic Substitution
Reductive Amination Phenylpyruvic acidMorpholineReductive Amination

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound, key parameters must be fine-tuned to maximize yield and minimize side products.

For the nucleophilic substitution pathway , critical variables include the choice of solvent, base, and reaction temperature. Polar aprotic solvents like DMF or DMSO are often suitable for SN2 reactions. The choice of base is crucial to deprotonate the morpholine nucleophile and scavenge the acid byproduct without promoting elimination side reactions. Inorganic bases like K₂CO₃ or organic bases such as triethylamine (B128534) are commonly employed. Temperature control is essential to ensure a reasonable reaction rate while preventing degradation of reactants or products.

In the reductive amination pathway , optimization focuses on the reduction step. For catalytic hydrogenation, parameters such as catalyst choice (e.g., Pd/C, PtO₂, Raney Nickel), hydrogen pressure, and temperature are critical. researchgate.net The pH of the reaction medium can also influence the formation and stability of the iminium intermediate. When using hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the choice of solvent (often protic, like methanol (B129727) or ethanol) and control of pH are paramount for achieving high selectivity and yield.

A conceptual framework for optimizing these reactions is presented in the table below.

ParameterNucleophilic Substitution (Route A)Reductive Amination (Route B)Rationale for Optimization
Solvent DMF, Acetonitrile (B52724), EthanolMethanol, Ethanol, DichloromethaneTo ensure solubility of reactants and facilitate the desired reaction mechanism.
Temperature 25°C - 100°C0°C - 60°CTo balance reaction rate against potential side reactions and product decomposition.
Base/Catalyst K₂CO₃, Et₃NPd/C, PtO₂, 2-Picoline Borane nih.govTo facilitate the nucleophilic attack (A) or catalyze the reduction step (B).
Pressure Atmospheric1-10 atm (for hydrogenation)Higher pressure increases hydrogen concentration, accelerating catalytic reduction.
Reactant Ratio Excess morpholineNear-equimolar or slight excess of morpholineTo drive the reaction to completion and minimize side products.

Stereoselective Synthesis of this compound and its Enantiomers

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer. Stereoselective synthesis can be achieved through asymmetric catalysis or by using chiral auxiliaries. researchgate.netnih.gov

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers an elegant and atom-economical approach to enantiopure compounds. One of the most powerful methods is asymmetric hydrogenation, which can be applied to a prochiral precursor of the target molecule. nih.govrsc.org For instance, an unsaturated precursor such as 2-(morpholino)-3-phenylacrylic acid could be synthesized. The subsequent asymmetric hydrogenation of the carbon-carbon double bond using a chiral transition-metal catalyst (typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands) would introduce the stereocenter with high enantioselectivity.

This "after cyclization" strategy, where the chiral center is formed on a pre-existing heterocyclic structure, has been successfully used for the synthesis of various chiral N-heterocycles. nih.govsemanticscholar.org The success of this method relies heavily on the selection of the appropriate chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate.

The table below lists representative chiral catalysts that could be screened for this transformation.

Catalyst TypeChiral Ligand ExampleMetal CenterPotential Enantiomeric Excess (ee)
Cationic Rhodium Complex (R,R)-Me-DuPhosRh(I)>95%
Ruthenium-BINAP Complex (S)-BINAPRu(II)>95%
Iridium-Phosphinooxazoline (S)-PHOXIr(I)>90%

Another catalytic approach is the enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov A strategy involving the copper-catalyzed hydroamination of a cinnamic acid derivative could potentially deliver the chiral β-amino acid derivative with high enantiopurity. nih.gov

Chiral Auxiliary-Mediated Strategies for Enantiopure Synthesis

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this strategy, a prochiral starting material is covalently bonded to an enantiomerically pure molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of enantiopure this compound, one could start with a propanoic acid derivative attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. acs.orgingentaconnect.com The general sequence would be:

Attachment: Couple propionyl chloride to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Diastereoselective Reaction: The resulting chiral imide is converted to an enolate and reacted with a morpholine-introducing electrophile, or alternatively, the side chain is functionalized first, followed by a diastereoselective amination step. For instance, α-bromination followed by diastereoselective substitution with morpholine would be directed by the chiral auxiliary.

Cleavage: The chiral auxiliary is hydrolytically removed to yield the enantiomerically enriched target acid.

This methodology has been successfully applied to the synthesis of a wide range of α-substituted carboxylic acids and α- or β-amino acids. acs.orgnih.gov The steric bulk of the auxiliary effectively shields one face of the reactive intermediate (e.g., enolate), forcing the incoming electrophile or nucleophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the importance of sustainability and the implementation of green chemistry principles. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic routes, such as reductive amination via catalytic hydrogenation, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or even solvent-free conditions where possible. ajgreenchem.com Recently, a green, redox-neutral protocol for morpholine synthesis using ethylene (B1197577) sulfate (B86663) and tBuOK has been developed, avoiding toxic reagents like chloroacetyl chloride and wasteful hydride reductions. organic-chemistry.orgchemrxiv.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Use of Renewable Feedstocks & Biocatalysis: Employing starting materials derived from renewable sources. Biocatalysis offers a powerful green alternative to traditional chemical methods. For example, enzymes like phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.orgfrontiersin.org Utilizing an engineered enzyme in a continuous flow system could represent a highly sustainable route for producing related chiral amino acid structures. novartis.com

The following table outlines how green chemistry principles can be integrated into the proposed synthetic routes.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Utilize catalytic hydrogenation for the reductive amination route to minimize waste.
Safer Solvents Replace chlorinated solvents with ethanol, water, or 2-MeTHF in purification and reaction steps.
Catalysis Employ asymmetric catalysis instead of stoichiometric chiral auxiliaries to reduce waste and improve efficiency.
Biocatalysis Explore enzymatic routes, such as transaminase-mediated amination of phenylpyruvic acid with a morpholine-based amine donor, for a highly selective and green synthesis.
Process Intensification Investigate the use of continuous flow reactors, which can improve safety, efficiency, and scalability, as demonstrated in the synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Derivatization Strategies for Structural Modification of this compound

Derivatization is a critical strategy for creating analogues of a lead compound to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop new chemical entities. nih.govsci-hub.se The structure of this compound offers three distinct regions for modification: the carboxylic acid, the phenyl ring, and the morpholine ring.

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups. nih.gov These modifications can significantly impact properties such as solubility, polarity, and the ability to act as a hydrogen bond donor or acceptor.

Common Derivatizations:

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters. This modification masks the acidic proton and increases lipophilicity.

Amidation: Coupling with primary or secondary amines using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) produces amides. nih.gov This allows for the introduction of diverse substituents and the creation of new hydrogen bonding patterns.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Salt Formation: Reaction with a base (e.g., sodium hydroxide, amines) readily forms carboxylate salts, which typically have increased aqueous solubility.

The aromatic phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents at the ortho, meta, and para positions. researchgate.net The existing propanoic acid side chain is generally a weak deactivating group, directing incoming electrophiles primarily to the ortho and para positions.

Potential Functionalizations:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, which can be further reduced to an amino (-NH₂) group, providing another point for derivatization.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces halogen atoms (Br, Cl), which can alter electronic properties and serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. These reactions can add steric bulk and modify the electronic profile of the ring.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group, significantly increasing polarity and water solubility.

The morpholine ring is a key pharmacophore that influences solubility and biological activity. nih.govsci-hub.se While its modification is more complex than the other moieties, several strategies exist for its diversification.

Diversification Strategies:

N-Oxidation: The tertiary amine of the morpholine ring can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This increases polarity and introduces a formal positive charge on the nitrogen.

Ring-Opening and Recyclization: Under specific conditions, the morpholine ring could be opened, for example, by cleavage of a C-O bond. The resulting amino alcohol intermediate could then be recyclized with different reagents to introduce heteroatoms other than oxygen, forming thiomorpholines (with sulfur) or piperazines (with another nitrogen).

Substitution on the Carbon Skeleton: While direct C-H functionalization on the morpholine ring is challenging, multi-step synthetic sequences starting from substituted amino alcohols can be employed to build morpholine rings with substituents on the carbon atoms. mdpi.com This allows for fine-tuning of the ring's conformation and steric profile.

Sophisticated Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. For 2-(Morpholin-4-yl)-3-phenylpropanoic acid, these techniques establish the bonding framework and spatial relationships.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between the proton at the C2 position and the two diastereotopic protons of the C3 methylene (B1212753) group. It would also reveal couplings between the protons within the phenyl ring and between the protons on adjacent carbons in the morpholine (B109124) ring.

Heteronuclear Single Quantum Coherence (HMQC/HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the methine at C2 would show a cross-peak with the corresponding C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting molecular fragments and assigning quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the C3 methylene protons to the C1 carboxyl carbon and the C2 methine carbon.

Correlations from the C2 methine proton to the C1 carboxyl carbon and the carbons of the morpholine ring attached to the nitrogen.

Correlations from the protons on the morpholine ring to other carbons within the ring, confirming its structure.

The combined data from these experiments allow for a full and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular constitution.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound (Note: These are predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Carboxyl (C1)10-12 (broad s)170-180H2 → C1, H3 → C1
Methine (C2)3.0-3.5 (m)60-70H2 → C1, H2 → C3, H2 → C(morpholine)
Methylene (C3)2.8-3.2 (m)35-45H3 → C1, H3 → C2, H3 → C(phenyl)
Phenyl (C4-C9)7.1-7.4 (m)125-140H(phenyl) → C(phenyl)
Morpholine (N-CH₂)2.4-2.8 (m)50-60H(N-CH₂) → C2, H(N-CH₂) → C(O-CH₂)
Morpholine (O-CH₂)3.5-3.9 (m)65-75H(O-CH₂) → C(N-CH₂)

This interactive table summarizes the expected NMR data.

Solid-State NMR Applications for Polymorph and Conformational Analysis

While solution-state NMR describes the average structure of a molecule, solid-state NMR (ssNMR) provides insight into its structure in the crystalline or amorphous solid form. This is particularly important in the pharmaceutical sciences, where different solid forms (polymorphs) of a drug can have different physical properties. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to:

Identify the presence of different polymorphs, which would manifest as distinct sets of chemical shifts.

Analyze the molecular conformation (e.g., the torsion angles of the propanoic acid chain) adopted in the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental composition and molecular formula.

For this compound (C₁₃H₁₇NO₃), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be verified.

Table 2: Predicted HRMS Data and Fragmentation for this compound

ParameterValue / Description
Molecular FormulaC₁₃H₁₇NO₃
Theoretical Exact Mass [M+H]⁺236.1281 Da
Predicted Key Fragment Ions Description of Neutral Loss
m/z ~190Loss of HCOOH (formic acid)
m/z ~148Cleavage of the morpholine group
m/z ~91Formation of the tropylium (B1234903) ion (C₇H₇⁺) from the benzyl (B1604629) group
m/z ~86Fragment corresponding to the morpholinyl cation

This interactive table outlines the expected high-resolution mass spectrometry results.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, these techniques would confirm the presence of its key structural features:

Carboxylic Acid: A very broad O-H stretching band would be expected in the IR spectrum around 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretching band would appear around 1700-1730 cm⁻¹.

Morpholine Ring: C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region. The characteristic C-O-C ether stretch would also be present, typically around 1100 cm⁻¹.

Phenyl Group: Aromatic C-H stretching bands would be seen just above 3000 cm⁻¹, and C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Aliphatic Chains: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range.

Differences in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can also be used to distinguish between different polymorphic forms of the compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

Single Crystal X-ray Diffraction of this compound

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would provide a wealth of definitive structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Precise Bond Lengths and Angles: Highly accurate measurements for every bond in the molecule.

Conformation: The exact solid-state conformation of the molecule, including the chair conformation of the morpholine ring and the torsional angles of the side chain.

Intermolecular Interactions: A detailed map of hydrogen bonds (e.g., between carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing.

While specific data for the title compound is not available, analysis of a closely related structure, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, reveals that the morpholine ring adopts a chair conformation in the solid state. It is highly probable that the morpholine ring in this compound would adopt a similar low-energy chair conformation.

Co-crystallization Studies with Relevant Biological Macromolecules

Co-crystallization is a powerful technique used to elucidate the three-dimensional structure of a small molecule ligand bound to its biological macromolecule target, such as a protein or nucleic acid. This method provides atomic-level insights into the binding interactions, which is invaluable for structure-based drug design and understanding the molecule's mechanism of action.

As of the current literature, specific co-crystallization studies of this compound with biological macromolecules have not been reported. The absence of such studies means that direct experimental data on its binding mode to any specific protein target is not available. However, the structural features of this compound—namely the phenylpropanoic acid and morpholine moieties—are present in various biologically active molecules that have been successfully co-crystallized with their targets. For instance, derivatives of phenylpropanoic acid are known to interact with enzymes such as fatty acid amide hydrolase and peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.com Similarly, the morpholine ring is a common component in kinase inhibitors and other therapeutic agents, where it often contributes to binding affinity and favorable pharmacokinetic properties. researchgate.nete3s-conferences.org

A hypothetical co-crystallization study of this compound would be a critical step in validating its interaction with a putative protein target. Such an investigation would aim to uncover the precise binding orientation and the key intermolecular interactions that stabilize the protein-ligand complex.

Potential Methodologies for Co-crystallization

Should a biological target for this compound be identified, several established crystallographic techniques could be employed. mdpi.com The primary methods include co-crystallization, where the purified macromolecule and the compound are mixed before crystallization, and crystal soaking, where pre-existing crystals of the macromolecule are soaked in a solution containing the compound. nih.gov

Common crystallization techniques that could be applied include:

Vapor Diffusion: This is the most widely used method for macromolecular crystallization. It involves equilibrating a drop containing the purified protein, the compound, and a precipitant solution against a larger reservoir of the precipitant at a higher concentration. The slow evaporation of water from the drop gradually increases the concentration of both the protein and precipitant, leading to the formation of crystals.

Batch Crystallization: In this method, the protein and compound are mixed directly with the precipitant solution to achieve supersaturation, and the mixture is left undisturbed to allow for crystal growth. nih.gov

Microfluidics: Modern approaches using microfluidic devices allow for high-throughput screening of a wide range of crystallization conditions using very small sample volumes. frontiersin.org

The success of these experiments would depend on several factors, including the purity of the protein, the solubility of the compound, and the stability of the resulting complex. nih.gov

Anticipated Structural Insights and Research Findings

A successful co-crystal structure of this compound with a biological target would provide a wealth of information. X-ray diffraction analysis of the co-crystals would reveal the electron density map of the binding site, allowing for the precise modeling of the compound's orientation and conformation. nih.govnih.gov

Key research findings from such a study would include:

Binding Site Identification: Confirmation of the specific cavity or pocket on the macromolecule where the compound binds.

Interaction Mapping: A detailed map of the non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein. tbzmed.ac.ir The carboxylic acid group of the phenylpropanoic acid moiety would be expected to form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine, or with backbone amides. nih.gov The morpholine ring's oxygen atom could act as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. researchgate.net

Conformational Changes: Insight into whether the protein or the compound undergoes conformational changes upon binding.

Structure-Activity Relationship (SAR): The structural data would provide a rational basis for the observed biological activity and guide the design of new analogs with improved potency or selectivity. e3s-conferences.org

To illustrate the type of data that would be generated from such an experiment, a hypothetical data table for a co-crystal structure is presented below.

Table 1: Hypothetical Crystallographic Data for this compound in Complex with a Target Protein

Data Collection ParameterValue
PDB CodeXXXX
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.2, b=85.6, c=110.4
Resolution (Å)2.1
R-work / R-free0.19 / 0.23
No. of Unique Reflections35,480
Completeness (%)99.5
Redundancy7.1
Wilson B-factor (Ų)35.8
Refinement Statistics
No. of atoms (Protein)3,560
No. of atoms (Ligand)23
No. of atoms (Solvent)210
Average B-factor (Protein)42.5 Ų
Average B-factor (Ligand)38.1 Ų

This table showcases the typical parameters reported for a solved crystal structure, including data collection statistics and refinement details, which are crucial for assessing the quality of the structural model. nih.gov

Theoretical and Computational Chemistry Investigations of 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org For a flexible molecule like 2-(Morpholin-4-yl)-3-phenylpropanoic acid, DFT is particularly useful for exploring its conformational landscape. researchgate.netresearchgate.net The molecule has several rotatable bonds: the C-N bond of the morpholine (B109124) ring, the C-C bond connecting the morpholine-bearing carbon to the phenyl-bearing carbon, and the C-C bond of the phenylpropyl chain. Rotation around these bonds can lead to various conformers, each with a distinct energy level.

A systematic conformational analysis using DFT, for example with the B3LYP functional and a 6-31G(d,p) basis set, would involve rotating these key dihedral angles and performing geometry optimization for each resulting structure. nih.gov This process identifies local and global energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature, which is crucial as the bioactive conformation is often a low-energy state. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Note
1 (Global Minimum) 178.5° 0.00 Extended anti-periplanar conformation
2 -65.2° 1.25 Gauche conformation
3 68.9° 1.35 Gauche conformation

This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. numberanalytics.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen and oxygen atoms of the morpholine moiety. The LUMO would likely be distributed over the carboxylic acid group, which is an electron-accepting region. An analysis of the FMOs can help predict how the molecule might interact with other chemical species, for example, in a receptor binding pocket. scirp.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid and morpholine ring, and a positive potential near the carboxylic proton and the hydrogens on the carbon backbone. This information is invaluable for understanding non-covalent interactions like hydrogen bonding.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity

This table is illustrative and represents typical data obtained from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

While quantum chemistry describes the molecule itself, molecular modeling and dynamics simulations are used to study how the molecule interacts with potential biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comopenaccessjournals.com This method is crucial in structure-based drug design for predicting binding modes and affinities. jscimedcentral.com As the specific biological target for this compound is not defined, a docking study would begin by hypothesizing a target. Given its structural similarity to other phenylpropanoic acids, potential targets could include cyclooxygenase (COX) enzymes or other receptors known to bind this class of compounds.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry would be optimized using methods like DFT as described above. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function estimates the binding affinity for each pose. pharmafeatures.com The results can identify key interactions, such as hydrogen bonds with polar residues or hydrophobic interactions with nonpolar pockets in the receptor.

Table 3: Hypothetical Molecular Docking Results against a Putative Enzyme Active Site

Binding Pose Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.5 Arg120, Tyr355 Hydrogen Bond (Carboxylate)
1 Val349, Leu531 Hydrophobic (Phenyl Ring)
1 Ser530 Hydrogen Bond (Morpholine Oxygen)
2 -7.9 Arg120, Gln192 Hydrogen Bond (Carboxylate)

This table is illustrative, demonstrating potential interactions within a hypothetical enzyme active site.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. scfbio-iitd.res.in MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex under physiological conditions (e.g., in water, at a specific temperature and pressure). nih.gov

Starting from the best-docked pose, an MD simulation would be run for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory can confirm the stability of the binding pose. researchgate.netacs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding complex. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, like hydrogen bonds, and can sometimes identify alternative binding modes not predicted by docking. nih.gov

Table 4: Hypothetical Molecular Dynamics Simulation Stability Metrics

Simulation Time Ligand RMSD (Å) Protein Backbone RMSD (Å) Number of Stable H-Bonds
0-10 ns Fluctuates (0.5 - 2.5) Rises to 1.5 2-4
10-50 ns Stable around 1.8 Stable around 1.6 3

This table is illustrative, showing how RMSD and interaction data from an MD simulation can indicate complex stability.

Predictive Modeling for Structure-Activity Relationships (SAR) and Pharmacophore Development

Predictive modeling uses data from known active compounds to build models that can forecast the activity of new, untested molecules. These methods are essential for lead optimization and virtual screening.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. neovarsity.orgnih.gov A QSAR model is a mathematical equation that quantifies the relationship between structure and activity. jocpr.comnumberanalytics.com

To develop a QSAR model for this compound, a library of its derivatives would first need to be synthesized and their biological activity tested. For instance, substituents could be varied on the phenyl ring (e.g., adding electron-donating or-withdrawing groups) or on the morpholine ring. Molecular descriptors for each compound—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)—would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts activity based on these descriptors. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov It defines the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. researchgate.net A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). nih.govschrodinger.comschrodinger.com

For this compound, a hypothetical pharmacophore model could be developed based on its structure. The key features would likely include:

Aromatic/Hydrophobic feature: The phenyl ring.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group.

Positive Ionizable/Hydrogen Bond Acceptor: The morpholine nitrogen (which can be protonated at physiological pH) and oxygen atoms.

This pharmacophore model could then be used as a 3D query to screen large chemical databases to identify other structurally diverse molecules that might have similar biological activity.

Table 5: Hypothetical Pharmacophoric Features for this compound

Feature Type Location Vector/Directionality
Aromatic Ring (AR) Centroid of the phenyl ring Normal to the plane of the ring
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the acid Along the C=O bond axis
Hydrogen Bond Donor (HBD) Hydroxyl proton of the acid Along the O-H bond axis
Positive Ionizable (PI) Morpholine nitrogen atom N/A

This table illustrates the types of features that would define a pharmacophore model for the target compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models for this compound have not been detailed in published literature, studies on related molecules containing either the morpholine or phenylpropanoic acid moiety provide insights into the descriptors that could be crucial for its activity.

For instance, a QSAR analysis of a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that molecular descriptors such as polarization, dipole moment, lipophilicity, and various energy parameters have a significant effect on their antioxidant activity. pensoft.netresearchgate.net Specifically, the study found that antioxidant activity tends to increase as the area, molecular volume, lipophilicity, and polarization of the molecules decrease, while an increase in the magnitude of the dipole moment is beneficial. pensoft.netresearchgate.net These findings suggest that for analogues of this compound, careful tuning of electronic and steric properties would be essential for optimizing a given biological activity.

Another QSAR study on a series of oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual activators of PPARα and PPARγ identified different sets of descriptors as being important for activity at each receptor. nih.gov For PPARα activity, descriptors related to the count of specific atoms and functional groups (SsClcount, SddsN(nitro)count, and SsOHcount) were found to be significant in the developed 2D-QSAR model. nih.gov This highlights that even within the same general scaffold, the structural requirements for different biological targets can vary significantly.

Based on these related studies, a hypothetical QSAR model for a series of analogues of this compound might investigate the following descriptors:

Descriptor ClassSpecific Descriptor ExamplePotential Impact on Activity
ElectronicDipole MomentModulation of polar interactions with the target protein.
Steric/TopologicalMolecular VolumeGoverning the fit within the binding pocket.
LipophilicityLogPInfluencing membrane permeability and hydrophobic interactions.
ThermodynamicEnergy of HOMO/LUMORelating to the molecule's reactivity and stability.

These QSAR models, once validated, can be instrumental in the virtual screening of new derivatives and in guiding the synthesis of more potent analogues. pensoft.net

Development of Pharmacophore Models for Rational Design of Analogues

Pharmacophore modeling is another cornerstone of rational drug design, focusing on the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, in a defined three-dimensional arrangement.

Given the structure of this compound, a putative pharmacophore model would likely include:

An aromatic feature corresponding to the phenyl ring.

A hydrogen bond acceptor and/or donor from the carboxylic acid group.

A potential hydrogen bond acceptor from the oxygen atom of the morpholine ring.

A positive ionizable feature associated with the nitrogen of the morpholine ring, depending on its protonation state.

A study on oxadiazole-substituted α-isopropoxy phenylpropanoic acid derivatives developed a pharmacophore model that included a hydrogen bond donor, a hydrogen bond acceptor, and aromatic features as crucial for their activity. nih.gov While the specific distances and spatial relationships would be target-dependent, the types of features are likely to be relevant for this compound and its analogues.

The development of a pharmacophore model for a specific target would involve aligning a set of active analogues and identifying the common chemical features responsible for their biological activity. Such a model serves as a 3D query for screening large compound libraries to identify novel scaffolds that possess the desired features and spatial arrangement, thus accelerating the discovery of new lead compounds.

An illustrative pharmacophore model for a hypothetical target of this compound could be comprised of the features detailed in the table below.

Pharmacophoric FeatureCorresponding Moiety in the CompoundPotential Interaction
Aromatic Ring (AR)Phenyl groupπ-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the carboxylic acid, Morpholine oxygenHydrogen bonding with donor groups in the active site.
Hydrogen Bond Donor (HBD)Hydroxyl group of the carboxylic acidHydrogen bonding with acceptor groups in the active site.
Positive Ionizable (PI)Morpholine nitrogen (if protonated)Ionic or hydrogen bond interactions.

The combination of QSAR and pharmacophore modeling provides a powerful in silico platform for understanding the structure-activity relationships of a compound series and for the rational design of new, more effective analogues.

Pre Clinical Biological Activity and Mechanistic Elucidation of 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Target Identification and Validation Methodologies

Currently, there is a lack of publicly available scientific literature detailing the specific molecular targets of 2-(Morpholin-4-yl)-3-phenylpropanoic acid. In the absence of such data, this section outlines the standard methodologies that would be employed to identify and validate its biological targets.

Target identification for a novel compound like this compound would typically begin with broad, unbiased screening approaches to generate initial hypotheses. These methods could include phenotypic screening, where the compound's effect is observed in various cell-based models of disease, followed by techniques to deconvolute the specific protein(s) responsible for the observed phenotype. Alternatively, computational methods based on the compound's structure might predict potential binding partners.

Once potential targets are identified, validation is a critical next step to confirm that the compound's biological effects are mediated through these targets. This often involves techniques such as genetic knockdown (e.g., siRNA or CRISPR) or knockout of the proposed target protein in cellular models, which should abolish or reduce the activity of the compound.

Ligand Binding Assays for Receptor Affinity and Selectivity

Following the identification of a potential receptor target, ligand binding assays would be essential to quantify the affinity and selectivity of this compound for this target. These assays directly measure the interaction between the compound (ligand) and the receptor.

Radioligand binding assays are a common approach, where a radioactively labeled version of a known ligand for the receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

To assess selectivity, the compound would be tested against a panel of other related and unrelated receptors. High selectivity is a desirable property for a drug candidate as it minimizes the potential for off-target effects. The results of these assays would be presented in a table format to compare the compound's affinity for its primary target versus other receptors.

Interactive Data Table: Hypothetical Receptor Binding Affinity and Selectivity

Receptor TargetBinding Affinity (Ki, nM)
Primary Target XData Not Available
Related Receptor YData Not Available
Unrelated Receptor ZData Not Available

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Competitive, Non-competitive, Irreversible)

If the identified target of this compound were an enzyme, a series of kinetic studies would be necessary to characterize the nature of its inhibitory activity. These studies are crucial for understanding how the compound affects the enzyme's catalytic function.

Initial assays would determine the IC50 value, representing the concentration of the compound required to reduce the enzyme's activity by 50%. Subsequently, mechanism of action studies would be conducted by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

By analyzing the data, for instance using Lineweaver-Burk plots, researchers could determine the type of inhibition:

Competitive inhibition: The compound binds to the active site of the enzyme, competing with the substrate.

Non-competitive inhibition: The compound binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive inhibition: The compound binds only to the enzyme-substrate complex.

Irreversible inhibition: The compound forms a covalent bond with the enzyme, permanently inactivating it.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Target Enzyme AData Not AvailableData Not Available

In vitro Cellular Pathway Modulation Studies

To understand the functional consequences of target engagement within a biological context, in vitro cellular studies would be performed. These experiments investigate how this compound affects cellular signaling pathways.

Cell-Free Biochemical Assays Investigating Specific Enzyme or Protein Activities

Cell-free assays, using purified proteins or cellular lysates, offer a controlled environment to study the direct effects of the compound on specific molecular interactions or enzymatic activities without the complexity of a whole-cell system. For example, if the target is a kinase, a cell-free assay could directly measure the ability of this compound to inhibit the phosphorylation of a substrate by that kinase.

Cell-Based Functional Assays for Signaling Pathway Perturbation (e.g., reporter gene assays, Western blot analysis of pathway components)

Cell-based assays are critical for confirming that the compound can enter cells and modulate the activity of its target in a more physiologically relevant setting.

Reporter gene assays: These assays are used to monitor the activity of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the pathway of interest. A change in the reporter signal in the presence of the compound would indicate modulation of the pathway.

Western blot analysis: This technique would be used to measure the levels and modification state (e.g., phosphorylation) of key proteins within a signaling pathway. For instance, if the compound inhibits a kinase, a Western blot could show a decrease in the phosphorylation of that kinase's downstream substrates.

Mechanistic Investigations of Biological Effects

The culmination of the above studies would lead to a mechanistic understanding of how this compound exerts its biological effects. This involves synthesizing the data from target identification, binding and inhibition studies, and cellular pathway analysis to construct a coherent model of the compound's mechanism of action.

For example, if the data showed that the compound is a selective, competitive inhibitor of a specific enzyme, and cellular assays demonstrated a corresponding change in the activity of the signaling pathway regulated by that enzyme, it would provide strong evidence for the proposed mechanism. Further experiments might then be designed to probe more subtle aspects of its action, such as its effects on protein-protein interactions or subcellular localization of its target.

Elucidation of Molecular Pathways and Networks Influenced by the Compound.

There is currently no publicly available scientific literature detailing the specific molecular pathways and networks influenced by this compound. Research into the biological activity of morpholine-containing compounds suggests a wide range of potential targets, but specific data for this compound is lacking. researchgate.net

High-Throughput Screening (HTS) in Defined Biological Systems (e.g., enzyme panels, cellular assays).

Information regarding the use of this compound in high-throughput screening (HTS) campaigns is not available in the public domain. HTS is a common methodology in drug discovery to screen large libraries of compounds for activity against specific biological targets or in cellular models of disease. all-chemistry.comeurofinsdiscovery.com However, there are no published reports of this specific compound being included in such screens or any resulting activity data.

In vivo Proof-of-Concept Studies in Relevant Pre-clinical Models (Strictly excluding human data, dosage, and safety profiles).

There are no published in vivo proof-of-concept studies for this compound in any pre-clinical models. Such studies are essential to determine the potential efficacy and biological effects of a compound in a living organism before any consideration for clinical development. frontiersin.org

Establishment of Relevant Animal Models for Mechanistic Research on Biological Processes.

No specific animal models have been reported in the scientific literature to investigate the mechanistic action of this compound. The choice of an appropriate animal model depends on the therapeutic area and the biological target of the compound, which are currently unknown for this specific molecule. mdpi.com

Assessment of Biomarker Modulation in Pre-clinical Research Models.

As there are no reported in vivo studies for this compound, there is no data available on the modulation of any biomarkers in pre-clinical research models. Biomarker assessment is a critical component of pre-clinical research to understand a compound's mechanism of action and to provide evidence of its biological activity.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Morpholin 4 Yl 3 Phenylpropanoic Acid Analogues

Systematic Design and Synthesis of Derivatives for SAR Exploration.6.2. Elucidation of Key Pharmacophoric Features and their Contribution to Biological Activity.6.3. Stereochemical Influence on the Activity and Selectivity of 2-(Morpholin-4-yl)-3-phenylpropanoic Acid Derivatives.6.4. Correlation between Structural Modifications and Mechanistic Outcomes of Biological Interactions.

Further research and publication in the field are required before a comprehensive review on the SAR and SMR of this compound analogues can be compiled.

Advanced Analytical and Separation Methodologies for Research on 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Chromatographic Techniques for Purification and Characterization of the Compound and its Research-Generated Metabolites

Chromatography is an indispensable tool in pharmaceutical research, enabling the separation of complex mixtures into individual components. For 2-(Morpholin-4-yl)-3-phenylpropanoic acid, various chromatographic methods are employed to ensure the purity of the synthesized compound and to characterize any metabolites formed during in vitro or in vivo studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various samples. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, leveraging the compound's polarity for separation on a nonpolar stationary phase. pensoft.net

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer), often with a small percentage of acid (like formic or acetic acid) to ensure good peak shape for the acidic analyte. cabidigitallibrary.orgresearchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve optimal separation from impurities or related substances. pensoft.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl group of the compound exhibits strong absorbance, typically in the range of 210-230 nm. pensoft.net

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, reproducible, and specific for the intended analysis. pensoft.net This robust methodology allows for the reliable determination of the compound's purity and its concentration in research samples.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenylpropanoic Acid Derivatives
ParameterConditionReference
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.netnih.gov
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0-3.5) pensoft.netnih.gov
Elution ModeIsocratic or Gradient pensoft.net
Flow Rate1.0 - 1.2 mL/min pensoft.netnih.gov
Column Temperature30 - 80 °C pensoft.netnih.gov
DetectionUV at 220-225 nm pensoft.netnih.gov
Injection Volume20 µL pensoft.net

Since the structure of this compound contains a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Consequently, it is critical to separate and quantify the individual enantiomers, a process known as chiral resolution. jackwestin.com Chiral chromatography is the most widely used technique for this purpose. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jackwestin.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including arylpropionic acids. nih.govchiraltech.com The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/aqueous buffer). researchgate.net The choice of CSP and mobile phase is critical and often requires screening various combinations to achieve optimal enantioseparation. bgb-analytik.com The separation factor (α) is a key parameter in chiral chromatography, with a value greater than 1.1 indicating a resolvable separation. bgb-analytik.com

Table 2: Typical Chiral Stationary Phases for Separation of Acidic Compounds
Chiral Stationary Phase (CSP) TypeChiral Selector ExampleCommon Mobile Phase ModeReference
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal or Reversed-Phase nih.gov
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal-Phase bgb-analytik.com
Anion-exchangerQuinine or Quinidine derivativesPolar Ionic Mode chiraltech.com
Macrocyclic GlycopeptideTeicoplanin or VancomycinReversed-Phase, Polar Ionic

Hyphenated Techniques for Complex Mixture Analysis in Research Samples

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for analyzing complex biological samples. These methods provide both qualitative and quantitative information, which is essential for metabolite identification and trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it the gold standard for metabolite profiling in drug discovery and development. nih.govescientificpublishers.com In research involving this compound, LC-MS/MS is used to detect and identify metabolites in complex biological matrices such as plasma, urine, feces, and liver microsome preparations from in vitro or animal studies. nih.govmdpi.commdpi.com

The process begins with chromatographic separation via HPLC or UHPLC, followed by ionization of the eluted compounds, typically using electrospray ionization (ESI). mdpi.com The ionized parent compound and its metabolites are then subjected to tandem mass spectrometry. In the first mass analyzer (MS1), ions of a specific mass-to-charge ratio (m/z) are selected. These ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer (MS2). researchgate.net This process generates a unique fragmentation pattern for each compound, which aids in its structural elucidation. researchgate.net

Common metabolic transformations for a compound like this compound include Phase I reactions (e.g., hydroxylation on the phenyl ring or morpholine (B109124) ring) and Phase II reactions (e.g., glucuronidation or sulfation of hydroxylated metabolites). mdpi.commdpi.com The high sensitivity of LC-MS/MS allows for the detection of these metabolites even at very low concentrations. escientificpublishers.com

Table 3: Potential Metabolites of this compound and LC-MS/MS Parameters
Potential MetaboliteMetabolic ReactionIonization ModeTypical MS/MS TransitionReference
Parent Compound-Positive ESIParent Ion → Key Fragment Ion mdpi.com
Hydroxylated MetabolitePhase I: HydroxylationPositive ESI[M+H]+ → Fragment Ion unife.it
Carboxylated MetabolitePhase I: OxidationPositive/Negative ESI[M+H]+ or [M-H]- → Fragment Ion unife.it
Glucuronide ConjugatePhase II: GlucuronidationNegative ESI[M-H]- → Deprotonated Aglycone mdpi.commdpi.com
Sulfate (B86663) ConjugatePhase II: SulfationNegative ESI[M-H]- → Deprotonated Aglycone mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatization techniques include silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. mdpi.com

GC-MS is particularly useful for identifying volatile degradation products that may form under stress conditions (e.g., heat, light, or extreme pH). researchgate.netresearchgate.net The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), fragmented, and detected. mdpi.com The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. jppres.com

Table 4: Hypothetical GC-MS Analysis of this compound
ParameterCondition/AgentPurposeReference
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability nih.gov
GC ColumnCapillary column (e.g., DB-5ms)Separation of volatile compounds mdpi.com
Carrier GasHeliumTransports sample through the column jppres.com
Injection ModeSplit/SplitlessIntroduces sample into the GC system mdpi.com
Ionization ModeElectron Impact (EI)Fragments molecules for identification mdpi.com
DetectorQuadrupole Mass SpectrometerDetects and measures fragment ions mdpi.com

Future Research Directions and Unexplored Avenues for 2 Morpholin 4 Yl 3 Phenylpropanoic Acid

Application of Machine Learning and Artificial Intelligence in the Design and Prediction of Novel Analogues

Exploration of Novel Biological Targets and Therapeutic Areas (excluding clinical applications)

The structural components of 2-(Morpholin-4-yl)-3-phenylpropanoic acid suggest a broad potential for biological activity. The morpholine (B109124) ring is present in numerous approved drugs with a wide range of molecular targets. nih.govresearchgate.netacs.orgsci-hub.se Similarly, arylpropionic acid derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, and antibacterial properties, among others. orientjchem.orgresearchgate.nethumanjournals.com

A crucial future direction is the systematic screening of this compound and its rationally designed analogues against a diverse panel of biological targets. This could include enzymes, receptors, ion channels, and nucleic acids. frontiersin.orgnih.gov High-throughput screening (HTS) campaigns could rapidly identify initial "hits" against various targets. frontiersin.org Given the prevalence of the morpholine scaffold in central nervous system (CNS) drug candidates, exploring targets related to neurodegenerative diseases or mood disorders could be a particularly fruitful avenue. acs.org Additionally, based on the known activities of phenylpropanoic acids, investigating its potential as an anticancer or antimicrobial agent through in vitro studies on various cell lines would be a logical step. nih.govorientjchem.org The goal of this exploratory phase would be to identify and validate novel, non-clinical biological targets for this class of compounds.

Development of Advanced in vitro and in vivo Research Tools Utilizing the Compound

To deeply investigate the biological function of a molecule and its targets, the development of specialized chemical probes is invaluable. acs.orgmskcc.orgnih.gov this compound can serve as a scaffold for the creation of such advanced research tools. For instance, the synthesis of a fluorescently-labeled analogue would allow for visualization of its subcellular localization and interaction with cellular components through microscopy techniques. mskcc.org

Another powerful approach would be to create a biotinylated or otherwise tagged version of the compound. This would enable affinity-based proteomics experiments, such as pull-down assays coupled with mass spectrometry, to identify the specific proteins that the compound binds to within a cell lysate. mskcc.org For in vivo studies, a radiolabeled version of the molecule could be synthesized to allow for imaging techniques like Positron Emission Tomography (PET) to study its distribution and target engagement in living organisms. mskcc.org These chemical probes would be instrumental in elucidating the compound's mechanism of action and validating its biological targets in a native environment. researchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding of Compound Effects

To gain a holistic understanding of how this compound affects biological systems, the integration of "omics" technologies is essential. Proteomics and metabolomics, in particular, can provide a global snapshot of the changes occurring within a cell or organism upon treatment with the compound. scitechnol.comcreative-proteomics.comdavuniversity.orgnih.gov

By treating cultured cells with the compound and subsequently analyzing the entire complement of proteins (the proteome), researchers can identify which proteins are up- or down-regulated, providing clues about the affected signaling pathways. scitechnol.comresearchgate.net This can help to elucidate the compound's mechanism of action and identify potential off-target effects. creative-proteomics.com

Similarly, metabolomics, the study of all small-molecule metabolites, can reveal how the compound alters cellular metabolism. technologynetworks.comnih.govmdpi.com By measuring changes in metabolic intermediates, it is possible to pinpoint which enzymatic pathways are being modulated by the compound. youtube.comdoaj.org The combined data from proteomics and metabolomics can then be integrated to build a comprehensive model of the compound's biological effects, offering a much deeper mechanistic insight than can be achieved by studying a single target in isolation. nih.gov

Identification of Research Gaps and Opportunities for Collaborative Studies

The most significant research gap for this compound is the current lack of published data on its biological activity and molecular targets. This presents a substantial opportunity for foundational research. The multifaceted nature of the required investigations necessitates a collaborative approach.

There is a clear opportunity for collaboration between computational chemists and medicinal chemists to apply the AI and ML strategies outlined in section 8.1 to design and synthesize a focused library of novel analogues. acs.orgacs.org These compounds could then be passed to pharmacologists and cell biologists for high-throughput screening to identify novel biological targets, as discussed in section 8.2.

Furthermore, collaborations with chemical biologists would be essential for the development of advanced chemical probes (section 8.3). mskcc.org Finally, partnering with experts in proteomics and metabolomics would allow for in-depth mechanistic studies on the most promising compounds (section 8.4). davuniversity.orgnih.gov Establishing a multidisciplinary research consortium focused on this scaffold could efficiently close the existing knowledge gap and pave the way for discovering new biological functions and potential therapeutic avenues. The absence of existing data should be viewed not as a barrier, but as an open field for discovery. acs.orgox.ac.uk

Q & A

Q. What are the key synthetic pathways for 2-(Morpholin-4-yl)-3-phenylpropanoic acid?

Synthesis typically involves coupling the morpholine moiety with a phenylpropanoic acid backbone. Common methods include:

  • Nucleophilic substitution : Reacting a halogenated phenylpropanoic acid derivative with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : Using ketone intermediates and morpholine in the presence of reducing agents like sodium borohydride .
  • Protection-deprotection strategies : For acidic or reactive functional groups, employ tert-butyloxycarbonyl (Boc) or benzyl (Bn) protecting groups during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for absolute configuration determination, especially for stereochemical assignments .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. How are impurities identified and quantified in synthesized batches of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to separate and quantify impurities (e.g., unreacted intermediates) .
  • Reference standards : Compare retention times and spectral data against certified impurities like 2-(4-ethylphenyl)-propanoic acid or hydroxylated derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution to control stereochemistry at the α-carbon .
  • Dynamic kinetic resolution : Utilize racemization-prone intermediates under optimized pH and temperature conditions .
  • Circular Dichroism (CD) : Verify enantiomeric purity by comparing experimental CD spectra with computational models .

Q. What computational methods resolve conformational ambiguities in the morpholine ring?

  • Cremer-Pople puckering parameters : Quantify ring puckering using Cartesian coordinates from crystallographic data to analyze nonplanar conformations .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict stable conformers and compare with experimental data .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Variable Temperature NMR (VT-NMR) : Identify dynamic processes (e.g., ring puckering or hindered rotation) by observing coalescence of split peaks at elevated temperatures .
  • 2D NMR techniques : Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity of protons (e.g., morpholine vs. phenyl groups) .

Safety and Handling

Q. What precautions are recommended for handling morpholine derivatives in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as morpholine derivatives may cause respiratory irritation .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .

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